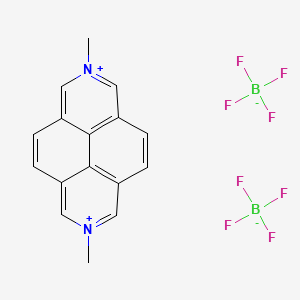

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBFPFEKXUMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376217 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21178-14-3 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Tetrafluoroborate

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium dication, isolated as its tetrafluoroborate salt. This molecule is a subject of significant interest for its applications in materials science, biosensing, and as a component in molecular electronics.

Introduction: The Significance of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺)

N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺) is a planar, dicationic organic compound belonging to the diazapyrene family.[1][2] Its rigid, electron-deficient aromatic core imparts a unique combination of properties, including strong fluorescence, reversible redox behavior, and the ability to interact with nucleic acids through intercalation.[3][4][5] These characteristics make DMDAP²⁺ and its derivatives highly valuable scaffolds in diverse research fields. Applications range from redox-dependent receptors and electrochemical sensors to components in supramolecular assemblies and photodynamic therapy.[2][3][4][6] This guide offers a detailed walkthrough of its synthesis, grounded in established chemical literature, to enable researchers to produce this versatile compound with high purity and efficiency.

Historical Context and Synthetic Overview

The foundational synthetic pathway to the 2,7-diazapyrene core was pioneered by Hünig and colleagues in 1973.[3][7] The modern synthesis, while refined, follows the same fundamental logic: constructing the heterocyclic core from a common starting material and then functionalizing it. The overall strategy begins with the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride and proceeds through a multi-step sequence involving imide formation, reduction, aromatization, and final N-alkylation (quaternization).[3][6][8]

The synthetic pathway can be visualized as follows:

Caption: High-level workflow for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium Bis(tetrafluoroborate).

Part 1: Synthesis of the 2,7-Diazapyrene Core

This section details the preparation of the neutral 2,7-diazapyrene scaffold, the direct precursor to the target dication.

Step 1: Synthesis of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic Diimide

The synthesis begins with the conversion of the dianhydride to the corresponding N,N'-dimethyl diimide. This is achieved through a reaction with an aqueous solution of methylamine, followed by thermal cyclization to form the robust imide rings.[7][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride in an aqueous methylamine solution (40%).

-

Salt Formation: Heat the mixture to evaporate the solvent completely. This process converts the acid anhydride to the tetrakis(N-methylammonium) salt.[7]

-

Cyclization: Add N-methylpyrrolidone to the resulting salt and heat the mixture. This high-boiling point solvent facilitates the thermal dehydration and cyclization to form the diimide.

-

Isolation: After cooling, the product, N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide, precipitates and can be collected by filtration, washed, and dried.

| Reagent | Molar Eq. | Purpose |

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 1.0 | Starting Material |

| Aqueous Methylamine (40%) | Excess | Amine Source |

| N-Methylpyrrolidone | - | High-Boiling Solvent |

Step 2: Reduction to 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][10][11]phenanthroline

The diimide is a highly stable structure, and the reduction of its four carbonyl groups requires a potent reducing agent. A combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) is employed for this exhaustive reduction to the diamine.[7]

Experimental Protocol:

-

Inert Atmosphere: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) due to the pyrophoric nature of LiAlH₄. All glassware must be rigorously dried.

-

Reaction Setup: Suspend the N,N'-dimethyl diimide from Step 1 in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: In a separate flask, carefully prepare a solution of LiAlH₄ and AlCl₃ in anhydrous THF. Add this reducing mixture slowly to the suspension of the diimide at a controlled temperature (e.g., 0 °C to room temperature).

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a sodium hydroxide solution. (Caution: Highly exothermic and produces hydrogen gas).

-

Extraction and Isolation: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and evaporate the solvent to yield the crude diamine product.

| Reagent | Molar Eq. | Purpose |

| N,N'-Dimethyl Diimide | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | Excess | Reducing Agent |

| Aluminum Chloride (AlCl₃) | Excess | Lewis Acid Activator |

| Anhydrous THF | - | Solvent |

Step 3: Aromatization to 2,7-Diazapyrene

The final step in forming the core scaffold is the dehydrogenation (aromatization) of the hexahydro intermediate. While several oxidants can be used, heating with elemental selenium provides a straightforward and high-yield route to the fully aromatic 2,7-diazapyrene.[6][7]

Experimental Protocol:

-

Reaction Setup: Combine the diamine from Step 2 with selenium powder in a suitable reaction vessel.

-

High-Temperature Reaction: Heat the mixture to a high temperature (approx. 265 °C) for several hours.[6][7] This reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.

-

Purification: The resulting 2,7-diazapyrene can be purified by sublimation or recrystallization to yield the final neutral product.

| Reagent | Molar Eq. | Purpose |

| Hexahydro-diamine Intermediate | 1.0 | Substrate |

| Selenium Powder | Excess | Oxidizing Agent |

Part 2: Quaternization and Isolation of the Target Salt

With the neutral core in hand, the final steps involve the formation of the dication and isolation with the desired counterions.

Step 4: N,N'-Diquaternization to form N,N'-Dimethyl-2,7-diazapyrenium Dication

The nitrogen atoms in the 2,7-diazapyrene core are nucleophilic and readily react with alkylating agents. Treatment with an excess of a methylating agent, such as methyl iodide, results in the formation of the dicationic quaternary ammonium salt.[3][10]

Caption: The N-methylation of the 2,7-diazapyrene core proceeds via an SN2 mechanism.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2,7-diazapyrene from Step 3 in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add an excess of methyl iodide (iodomethane) to the solution.

-

Reflux: Heat the mixture to reflux for several hours.[10] As the reaction proceeds, the dicationic product, being a salt, will precipitate from the solvent.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated red solid by filtration and wash it with a solvent like diethyl ether to remove any unreacted starting materials.[10] This yields the crude N,N'-Dimethyl-2,7-diazapyrenium diiodide salt.

| Reagent | Molar Eq. | Purpose |

| 2,7-Diazapyrene | 1.0 | Substrate |

| Methyl Iodide (CH₃I) | Excess | Methylating Agent |

| Acetonitrile | - | Solvent |

Step 5: Anion Exchange and Isolation

The crude diiodide salt is typically converted to a salt with a more stable and non-interfering anion, such as tetrafluoroborate (BF₄⁻), for further applications. This is achieved via an anion exchange reaction. The target compound, N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, more accurately described as bis(tetrafluoroborate), contains two BF₄⁻ anions to balance the +2 charge of the dication.

Experimental Protocol:

-

Dissolution: Dissolve the crude diiodide salt from Step 4 in water.

-

Anion Exchange: To this aqueous solution, add a solution of tetrafluoroboric acid (HBF₄) or a saturated aqueous solution of a tetrafluoroborate salt (e.g., NaBF₄).[3][9]

-

Precipitation: The less water-soluble tetrafluoroborate salt of the dication will precipitate from the solution.

-

Final Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual iodide salts, and then dry under vacuum. The final product is N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate).

| Reagent | Molar Eq. | Purpose |

| DMDAP²⁺ Diiodide Salt | 1.0 | Substrate |

| Tetrafluoroboric Acid (HBF₄) | Excess | Anion Source |

| Water | - | Solvent |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H NMR spectroscopy in a solvent like CD₃CN will show characteristic downfield shifts for the aromatic protons due to the positive charges on the nitrogen atoms.[11][10]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the mass-to-charge ratio (m/z) of the dicationic species (C₁₆H₁₄N₂²⁺).

-

X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction, which confirms the planarity of the core and the identity of the counterions.[10]

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): Is highly reactive with water and pyrophoric. It must be handled under a strict inert atmosphere. The quenching process is highly exothermic and releases flammable hydrogen gas.

-

Methyl Iodide (CH₃I): Is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment in a fume hood.

-

Selenium: Is toxic and should be handled with care, especially during the high-temperature aromatization step.

Conclusion

The synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate) is a well-established, multi-step process that yields a highly valuable compound for advanced research. By following this detailed guide, which is grounded in peer-reviewed literature, researchers can reliably produce this dicationic platform for exploration in materials science, supramolecular chemistry, and biology.

References

-

Leventis, N., et al. A Convenient Synthesis and Spectroscopic Characterization of N,N'-Bis(2-propenyl)-2,7-diazapyrenium Quaternary Salts. The Journal of Organic Chemistry. Available from: [Link]

-

Jusélius, J., et al. 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. RSC Publishing. Available from: [Link]

-

Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. 2022. Available from: [Link]

-

Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Publishing. 2022. Available from: [Link]

-

Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. 2022. Available from: [Link]

-

Zyryanov, G.V., et al. Diazapyrenes: interaction with nucleic acids and biological activity. National Center for Biotechnology Information. 2020. Available from: [Link]

-

Nakazato, T., et al. Synthesis and Crystal Packing Structures of 2,7-Diazapyrenes with Various Alkyl Groups at 1,3,6,8-Positions. ResearchGate. 2021. Available from: [Link]

-

Yen, C-H., et al. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). National Center for Biotechnology Information. Available from: [Link]

-

Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. 2022. Available from: [Link]

-

Nakazato, T., et al. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes. PubMed. 2021. Available from: [Link]

-

Biver, T., et al. DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Chalmers University of Technology Research. 2017. Available from: [Link]

-

Wang, G., et al. MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. PubMed. Available from: [Link]

-

Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. SciSpace. 2022. Available from: [Link]

Sources

- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 21178-14-3 | Benchchem [benchchem.com]

- 4. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry [research.chalmers.se]

- 6. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]

- 7. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of N,N'-Dimethyl-2,7-diazapyrenium Dication

Introduction: A Versatile Scaffold in Photophysics and Supramolecular Chemistry

The N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) is a fascinating and electronically unique molecular scaffold that has garnered significant attention in various fields of chemical research.[1][2][3] As a nitrogen-doped analogue of the well-known polycyclic aromatic hydrocarbon pyrene, DMDAP²⁺ possesses a distinct set of electronic and structural features.[1] Its dicationic nature and π-deficient core make it an excellent electron acceptor, a property that has been extensively utilized in the construction of supramolecular assemblies and in the study of charge-transfer interactions.[1][4] Furthermore, its rigid, planar structure is conducive to strong luminescence and interesting photophysical behaviors, positioning it as a valuable building block for fluorescent probes and materials.[5][6] This guide aims to provide a comprehensive overview of the synthesis, structural characteristics, and, most importantly, the photophysical properties of the DMDAP²⁺ core, offering insights for researchers in materials science, drug development, and sensor technology. While comprehensive photophysical data for the parent DMDAP²⁺ is not extensively documented in publicly accessible literature, this guide will leverage data from key derivatives to illustrate the potential of this chromophore and detail the experimental methodologies required for its full characterization.

I. Synthesis and Structural Elucidation

A robust understanding of the photophysical properties of DMDAP²⁺ begins with its synthesis and a clear picture of its molecular architecture.

Synthetic Pathways

The synthesis of N,N'-dimethyl-2,7-diazapyrenium salts has been approached through several methodologies. A common and effective strategy involves the quaternization of the parent 2,7-diazapyrene. A typical procedure involves refluxing 2,7-diazapyrene with an excess of a methylating agent, such as iodomethane, in a suitable solvent like acetonitrile.[4] The resulting dicationic salt can then be isolated, often through precipitation and anion exchange. For instance, the addition of a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) can be used to obtain the bis(hexafluorophosphate) salt, which often yields stable, crystalline solids suitable for further studies.[4]

Another synthetic route starts from more readily available precursors and builds the diazapyrene core. This can involve the reduction of N,N'-bis(2-propenyl)-1,4,5,8-naphthalenetetracarboxylic diimide followed by oxidation to form the aromatic diazapyrenium core.[1] More recent methods have also explored the treatment of 1,3,6,8-tetraaryl-2,7-diazapyrene derivatives with methyl triflate (MeOTf) to yield the corresponding N,N'-dimethyl-2,7-diazapyrenium dications.[1][7]

Experimental Protocol: Synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate)

-

Methylation: Dissolve 2,7-diazapyrene (1.0 mmol) in acetonitrile (15 mL). Add iodomethane (4.0 mmol) to the solution.

-

Reflux: Stir the reaction mixture and reflux for 3 hours.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. A solid precipitate will form. Isolate the solid by filtration and wash with diethyl ether (30 mL).

-

Anion Exchange: Dissolve the isolated solid in deionized water (75 mL). Add a saturated aqueous solution of ammonium hexafluorophosphate (15.0 mmol) dropwise until no further precipitation is observed.

-

Final Product Isolation: Isolate the resulting red solid by filtration, wash thoroughly with deionized water, and dry under vacuum to yield N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).[4]

-

Purification: For high-purity crystals suitable for photophysical measurements, recrystallization can be performed by vapor diffusion of isopropyl ether into an acetonitrile solution of the product.[6]

Molecular Structure and Crystallography

The structural integrity of the DMDAP²⁺ core is paramount to its photophysical behavior. Single-crystal X-ray diffraction studies of N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate) have confirmed that the diazapyrenium cation is nearly coplanar, with a maximum deviation from the plane of only 0.008 Å.[4][6] This planarity is crucial for maintaining an extended π-conjugated system, which is a prerequisite for strong absorption and emission properties. The crystal structure also reveals that, unlike some other diazapyrene derivatives, the DMDAP²⁺ cations do not exhibit significant face-to-face π-π stacking interactions in the solid state. Instead, the packing is influenced by weak C-H···F interactions between the dication and the hexafluorophosphate counter-ions.[4]

II. Electronic and Redox Properties: A Tale of Aromaticity and Antiaromaticity

The electronic nature of DMDAP²⁺ is defined by its π-deficient aromatic core. This inherent electron-accepting ability is central to its use in supramolecular chemistry and its interesting redox behavior.

Redox-Switchable Aromaticity

One of the most remarkable features of the N,N'-dimethyl-2,7-diazapyrenium system is its ability to undergo a two-electron reduction to form N,N'-dimethyl-2,7-dihydrodiazapyrene (DMDAP⁰).[1][7][8] This transformation is accompanied by a dramatic change in the electronic structure and aromaticity of the molecule. While DMDAP²⁺ is an aromatic system, the two-electron reduced form, DMDAP⁰, is a 16π antiaromatic system.[8][9] This switch in aromaticity has profound consequences for the molecule's properties.

The antiaromatic DMDAP⁰ exhibits a significantly smaller HOMO-LUMO gap, which is evidenced by its broad and weak absorption band extending into the near-infrared (NIR) region, with absorption observed up to 1200 nm.[1][5][7] The antiaromatic character is further supported by theoretical calculations and ¹H NMR spectroscopy, which shows a characteristic upfield shift of the protons on the diazapyrene core, indicative of a paratropic ring current.[8][9] This redox-driven switching between an aromatic, fluorescent state and an antiaromatic, NIR-absorbing state makes the DMDAP²⁺/DMDAP⁰ couple a promising candidate for applications in molecular electronics and smart materials.

Diagram: Redox-Mediated Aromaticity Switching

Caption: Reversible two-electron redox cycle of the N,N'-dimethyl-2,7-diazapyrenium system.

III. Photophysical Properties: Harnessing Light

Absorption and Emission Spectroscopy

The absorption spectrum of diazapyrenium derivatives is characterized by strong transitions in the UV and visible regions. For instance, a 1,3,6,8-tetraaryl-substituted DMDAP²⁺ derivative in THF exhibits a bathochromic (red-shifted) absorption with a clear vibrational structure.[1][7] This is indicative of a well-defined electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The introduction of substituents can significantly tune the absorption and emission properties. For example, 1,3,6,8-tetraalkynyl-substituted 2,7-diazapyrenes show long-wavelength absorption between 435 and 480 nm with very high molar extinction coefficients on the order of 4 x 10⁵ M⁻¹ cm⁻¹.[1]

Upon excitation, these compounds exhibit fluorescence. The emission of substituted DMDAP²⁺ derivatives can be quite intense.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. A 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-diazapyrenium dication was found to have a high fluorescence quantum yield of 61%.[1] Another derivative, a 1,3,6,8-tetraalkynyl-2,7-diazapyrene, displayed a quantum yield of 33%.[1] These high values underscore the potential of the DMDAP²⁺ scaffold in applications requiring bright fluorescence.

The excited-state lifetime (τ) is another crucial parameter that describes the average time the molecule spends in the excited state before returning to the ground state. While a specific lifetime for the parent DMDAP²⁺ has not been reported, the fluorescence lifetime for a related azapyrene was measured to be around 8 ns.[1]

Table 1: Photophysical Data of Selected N,N'-Dimethyl-2,7-diazapyrenium Derivatives

| Derivative | Solvent | λ_abs (nm) | ε (M⁻¹ cm⁻¹) | λ_em (nm) | Φ_f |

| 1,3,6,8-tetraaryl-DMDAP²⁺ | THF | Bathochromic shift | - | - | 0.61 |

| 1,3,6,8-tetraalkynyl-diazapyrene | DCM | 435-480 | ~4 x 10⁵ | up to 500 | 0.33 |

Note: Data is for substituted derivatives and serves to illustrate the potential of the DMDAP²⁺ core.[1]

Diagram: Jablonski Diagram for a Typical Aromatic Fluorophore

Caption: A generalized Jablonski diagram illustrating the principal photophysical processes.

IV. Experimental Characterization of Photophysical Properties

For researchers aiming to characterize the photophysical properties of DMDAP²⁺ or its novel derivatives, a standardized set of experimental protocols is essential.

Steady-State Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and emission maxima (λ_abs, λ_em) and the molar extinction coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the DMDAP²⁺ salt in a spectroscopic grade solvent (e.g., acetonitrile or water) with concentrations ranging from approximately 1 µM to 10 µM.

-

Absorption Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

-

Molar Extinction Coefficient Calculation: Determine ε using the Beer-Lambert law (A = εcl), by plotting absorbance at λ_abs versus concentration.

-

Emission Measurement: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Objective: To determine the efficiency of fluorescence relative to a known standard.

-

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with known Φf and with absorption and emission profiles that overlap with the DMDAP²⁺ sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

-

Absorbance Matching: Prepare solutions of the standard and the DMDAP²⁺ sample in the same solvent (if possible) with their absorbances matched at the same excitation wavelength (absorbance < 0.1).

-

Emission Spectra Acquisition: Record the corrected emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

-

Objective: To measure the excited-state lifetime (τ).

-

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Excitation and Emission: Excite the sample at its absorption maximum. Collect the fluorescence emission at the emission maximum.

-

Data Acquisition: Record the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

-

Diagram: Experimental Workflow for Photophysical Characterization

Caption: A streamlined workflow for the synthesis and photophysical characterization of DMDAP²⁺.

V. Applications and Future Outlook

The unique combination of properties of the N,N'-dimethyl-2,7-diazapyrenium dication makes it a highly attractive candidate for a range of applications.

-

DNA Intercalation and Biological Probes: The planar, cationic nature of DMDAP²⁺ facilitates its intercalation between the base pairs of DNA.[2][3] This interaction can be monitored by changes in the photophysical properties of the dication, making it a potential probe for DNA structure and dynamics.

-

Supramolecular Chemistry: As a π-electron acceptor, DMDAP²⁺ is a key component in the design of host-guest systems and molecular machines. Its ability to form charge-transfer complexes with electron-rich molecules has been demonstrated.[1]

-

Sensors: The sensitivity of the fluorescence of diazapyrenium derivatives to their local environment can be exploited for the development of chemical sensors, for example, for the detection of metal ions.[6]

-

Molecular Electronics: The redox-switchable aromaticity of the DMDAP²⁺/DMDAP⁰ system opens up possibilities for its use in molecular switches and data storage devices.[2][5]

The future of DMDAP²⁺ research lies in the detailed characterization of the parent dication's photophysical properties and the rational design of new derivatives with tailored absorption, emission, and redox characteristics for specific applications. A deeper understanding of the structure-property relationships will undoubtedly unlock the full potential of this versatile molecular scaffold.

VI. References

-

Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]

-

Miyake, H., Ikeda, H., & Nishinaga, T. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(25), 13877-13881. [Link]

-

Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]

-

Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. [Link]

-

Miyake, H., Ikeda, H., & Nishinaga, T. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7‐Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie. [Link]

-

Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PMC. [Link]

-

Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(3), o508. [Link]

-

Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). ResearchGate. [Link]

Sources

- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]

- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | 21178-14-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate molecular structure

An In-depth Technical Guide to the Molecular Structure of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

Abstract

This technical guide provides a comprehensive analysis of this compound (DMDAP), a dicationic azaaromatic compound of significant interest in materials science and molecular biology. We delve into its fundamental molecular structure, synthesis, and physicochemical properties, including its crystallographic, spectroscopic, and electrochemical characteristics. The guide details the causality behind its unique attributes, such as its planarity, redox-switchable aromaticity, and strong fluorescence. Furthermore, we explore its primary mechanism of action as a DNA intercalator and its applications in molecular sensing and electronics. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and field-proven insights into the utility of this versatile molecule.

Introduction: A Legacy of Pyrene and Beyond

The story of this compound is rooted in the extensive exploration of pyrene, a polycyclic aromatic hydrocarbon (PAH) celebrated for its unique photophysical properties.[1] The strategic incorporation of nitrogen atoms into the pyrene scaffold gives rise to azapyrenes, a class of compounds with dramatically altered electronic structures and functionalities.[2] Among the 15 possible diazapyrene (DAP) isomers, the 2,7-isomer has been particularly well-studied.[3]

The quaternization of the nitrogen atoms in the 2,7-diazapyrene core to form the N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) marks a significant evolution.[4] This modification not only enhances water solubility but also imbues the molecule with a combination of features reminiscent of the redox-active methyl viologen and nucleic acid intercalators.[4][5][6] The dicationic nature makes it a potent π-electron acceptor, opening avenues for its use in supramolecular chemistry and molecular electronics.[5][7]

The choice of the counterion is critical for the stability, crystallinity, and handling of the dicationic core. The difluoroborate (BF₄⁻) anion is frequently selected due to its chemical stability and minimal interference with the photophysical properties of the aromatic system, facilitating the formation of well-defined, crystalline solids suitable for detailed characterization.[4] This guide will elucidate the synthesis, structure, and multifaceted applications of this fascinating molecule.

Molecular Architecture: Synthesis and Core Structure

Nomenclature and Chemical Identity

-

Systematic Name: N,N'-Dimethyl-2,7-diazoniapyrene bis(tetrafluoroborate)

-

Common Abbreviation: DMDAP

-

CAS Number: 21178-14-3[]

-

Molecular Formula: C₁₆H₁₄B₂F₈N₂[]

-

Molecular Weight: 407.9 g/mol []

The structure is defined by a planar, polycyclic aromatic system where two nitrogen atoms replace carbon atoms at the 2 and 7 positions of the pyrene core. Both nitrogen atoms are quaternized with methyl groups, resulting in a stable dication.[4]

Synthetic Pathways

The synthesis of DMDAP salts typically originates from commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride.[4][9] The general strategy involves the formation of the diimide, followed by reduction and subsequent oxidation/aromatization to create the 2,7-diazapyrene core. The final step is the quaternization of the nitrogen atoms.[4] While early methods involved high-temperature melts with selenium or Pd/C, which were often hazardous and low-yielding, more facile, high-yield syntheses have since been developed.[6][9]

The key transformation is the N-methylation of the 2,7-diazapyrene neutral species, typically achieved using an alkylating agent like methyl iodide or methyl triflate.[1][4] This is followed by an anion exchange step to introduce the desired counterions, such as difluoroborate.[4]

Sources

- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 21178-14-3 | Benchchem [benchchem.com]

- 5. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis and spectroscopic characterization of 2,7-diazapyrenium comp" by Zhan Mao [scholarsmine.mst.edu]

- 7. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Quantum Yield of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP-BF₄) is a fascinating and versatile organic molecule that has garnered significant attention in various scientific fields, including materials science, biochemistry, and drug development.[1][2] Its rigid, planar aromatic core, combined with its dicationic nature, imparts unique photophysical and electronic properties.[1][2] A key parameter that governs the efficiency of its light-emitting capabilities is the fluorescence quantum yield (Φf). This guide provides a comprehensive technical overview of the quantum yield of this compound, including the underlying photophysical principles, factors influencing its emission, and a detailed protocol for its measurement.

The N,N'-dimethyl-2,7-diazapyrenium dication is known to be luminescent, and its derivatives have been utilized as fluorescent probes.[3] While specific quantum yield data for the difluoroborate salt is not extensively reported in the literature, a tetra-aryl substituted derivative of the N,N'-dimethyl-2,7-diazapyrenium dication has shown a high fluorescence quantum yield of 61% in tetrahydrofuran (THF).[4] This strongly suggests that the core diazapyrenium scaffold possesses intrinsic fluorescence properties that can be modulated by its environment and substitution.

Understanding the Photophysics of this compound

The fluorescence of DMDAP-BF₄ arises from the radiative decay of an electronically excited state to the ground state. The key photophysical processes are depicted in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be expressed in terms of the rate constants for the different decay pathways:

Φf = k_f / (k_f + k_nr)

where:

-

k_f is the rate constant for fluorescence (radiative decay).

-

k_nr is the sum of the rate constants for all non-radiative decay pathways (k_nr = k_ic + k_isc + ...), including internal conversion and intersystem crossing.

A high quantum yield indicates that the fluorescence process is highly efficient and that non-radiative decay pathways are minimized.

Factors Influencing the Quantum Yield of this compound

Several factors can significantly impact the fluorescence quantum yield of DMDAP-BF₄. Understanding and controlling these factors is crucial for its application in various technologies.

Solvent Environment

The polarity, viscosity, and hydrogen-bonding capability of the solvent can have a profound effect on the quantum yield. For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of charge-transfer excited states, which may promote non-radiative decay. However, the specific effect is highly dependent on the electronic structure of the fluorophore. For N,N'-dimethyl-2,7-diazapyrenium dication, its charged nature suggests strong interactions with polar solvents.

Aggregation

At higher concentrations, molecules of DMDAP-BF₄ can form aggregates, which often leads to a phenomenon known as aggregation-caused quenching (ACQ).[5] In the aggregated state, new non-radiative decay channels become available, leading to a significant decrease in the fluorescence quantum yield. This is a critical consideration for applications involving solid-state materials or concentrated solutions. For instance, in fluorescent films of diazapyrenium derivatives, the quantum yield has been observed to decrease as the surface coverage increases, suggesting quenching due to interactions between adjacent fluorophores.[5]

Temperature

Temperature can influence the quantum yield by affecting the rates of non-radiative processes. Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield, as the additional thermal energy can more easily activate non-radiative decay pathways.

Presence of Quenchers

Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore through various mechanisms, such as electron transfer or energy transfer. The dicationic and electron-accepting nature of the N,N'-dimethyl-2,7-diazapyrenium core makes it susceptible to quenching by electron-donating species.[3]

Measurement of the Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using either the absolute or the relative method. The relative method is more common and involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of DMDAP-BF₄ using the comparative method.

Caption: General synthetic scheme for N,N'-dimethyl-2,7-diazapyrenium salts.

The synthesis generally proceeds by reacting 2,7-diazapyrene with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to form the dicationic species. Subsequent anion exchange with a salt like sodium tetrafluoroborate or hexafluorophosphoric acid yields the desired difluoroborate or hexafluorophosphate salt. [3]The choice of counter-ion can influence the solubility and crystalline properties of the final product.

Conclusion

This compound is a promising fluorophore with significant potential in various scientific and technological applications. Its fluorescence quantum yield is a critical parameter that dictates its performance. While a precise quantum yield value for the unsubstituted compound in various solvents is yet to be extensively documented, the high quantum yield of its substituted derivatives points to the inherent emissive nature of the diazapyrenium core. This technical guide provides a comprehensive framework for understanding, measuring, and modulating the quantum yield of this important molecule, paving the way for its rational application in the design of novel fluorescent materials and probes. Further research into the systematic characterization of the photophysical properties of the unsubstituted this compound in a range of solvents is highly encouraged to fully unlock its potential.

References

- Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341.

- Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(3), o508.

- Miyake, H., et al. (2021). As cited in Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341.

- Sindelar, V., Cejas, M. A., Raymo, F. M., Chen, W., Parker, S. E., & Kaifer, A. E. (2005). Fluorescent diazapyrenium films and their response to dopamine. Langmuir, 21(17), 7891-7896.

- Cejas, M. A., Raymo, F. M., & Kaifer, A. E. (2002). Aggregation of a diazapyrenium dication in aqueous solution.

Sources

- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]

- 5. Fluorescent diazapyrenium films and their response to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Absorption and Emission Spectra of N,N'-Dimethyl-2,7-diazapyrenium

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-Dimethyl-2,7-diazapyrenium (MDAP²⁺) dications represent a compelling class of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that have garnered significant attention for their unique photophysical properties and diverse applications. As a Senior Application Scientist, this guide is intended to provide a comprehensive technical overview of the absorption and emission characteristics of the MDAP²⁺ core, moving beyond a simple recitation of data to offer insights into the underlying principles and practical experimental considerations. This document is structured to empower researchers to not only understand but also effectively harness the spectroscopic attributes of this versatile fluorophore in their own investigations, from fundamental chemical physics to advanced drug development.

The N,N'-Dimethyl-2,7-diazapyrenium Dication: A Molecular Portrait

The core structure of N,N'-Dimethyl-2,7-diazapyrenium features a pyrene backbone in which carbon atoms at the 2 and 7 positions are replaced by quaternized nitrogen atoms. This substitution pattern is not merely a trivial alteration but a profound modification that imbues the molecule with a dicationic nature and significantly perturbs its electronic landscape. This inherent positive charge enhances its solubility in polar solvents and drives its interactions with negatively charged species, a property of paramount importance in biological applications such as DNA intercalation.[1]

The quaternization of the nitrogen atoms to form the N,N'-dimethyl derivative further influences the molecule's steric and electronic properties. This modification can lead to enhanced fluorescence quantum yields compared to the unmethylated diazapyrene core, a phenomenon attributed to the suppression of non-radiative decay pathways through steric hindrance of rotational dynamics.[2]

The photophysical behavior of MDAP²⁺ is also intrinsically linked to its redox activity. The dicationic form can undergo a two-electron reduction to yield the neutral N,N'-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰).[3] This reduced species exhibits a dramatic shift in its electronic structure, transitioning to a 16π antiaromatic system with distinct spectroscopic signatures, including strong absorption in the near-infrared region.[4] This redox-switchable behavior opens avenues for applications in molecular electronics and sensing.

Unraveling the Spectroscopic Signature: Absorption and Emission Properties

The interaction of N,N'-Dimethyl-2,7-diazapyrenium with light is characterized by distinct absorption and emission profiles that are sensitive to its molecular environment. Understanding these spectral properties is fundamental to its application as a fluorophore.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of MDAP²⁺ is characterized by a series of well-defined bands corresponding to π-π* electronic transitions within the aromatic system. The quaternization of the nitrogen atoms and the extended π-conjugation of the diazapyrene core contribute to absorption bands that are typically bathochromically shifted (red-shifted) compared to the parent diazapyrene.[2]

Table 1: Illustrative Photophysical Data for a Tetraaryl-Substituted N,N'-Dimethyl-2,7-diazapyrenium Dication Derivative

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Tetrahydrofuran (THF) | Bathochromically shifted with vibrational structure[2] | - | 0.61[2] |

Note: This data is for a substituted derivative and serves to illustrate the general photophysical characteristics. The exact values for the unsubstituted MDAP²⁺ may vary.

Fluorescence Emission Spectroscopy

Upon excitation with light of an appropriate wavelength, MDAP²⁺ exhibits fluorescence, a process involving the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference in energy known as the Stokes shift.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For a tetraaryl-substituted derivative of MDAP²⁺, a high quantum yield of 61% has been reported in THF, significantly higher than its unquaternized precursor (38%).[2] This enhancement underscores the beneficial effect of N-methylation on the emissive properties.

The emission spectrum of MDAP²⁺, like its absorption spectrum, can be influenced by the solvent polarity. This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules.

Experimental Protocols for Spectroscopic Characterization

To ensure the scientific integrity and reproducibility of research involving N,N'-Dimethyl-2,7-diazapyrenium, the adoption of robust and well-validated experimental protocols is essential.

Synthesis and Purification of N,N'-Dimethyl-2,7-diazapyrenium Salts

The synthesis of MDAP²⁺ salts typically begins with the parent 2,7-diazapyrene. A common and effective method involves the quaternization of the nitrogen atoms using a methylating agent.

Step-by-Step Synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-diazapyrene in a suitable solvent such as acetonitrile.[5]

-

Methylation: Add an excess of a methylating agent, for example, methyl iodide (iodomethane), to the solution.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of the Intermediate Salt: Upon cooling, the N,N'-dimethyl-2,7-diazapyrenium iodide salt will precipitate out of the solution. Isolate the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[5]

-

Anion Exchange: To obtain the bis(hexafluorophosphate) salt, dissolve the iodide salt in a minimal amount of a suitable solvent, such as water. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the less soluble N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).[5]

-

Purification: Isolate the final product by filtration, wash thoroughly with water, and dry under vacuum.[5] The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).

UV-Vis Absorption and Fluorescence Spectroscopy

Accurate measurement of the absorption and emission spectra is crucial for characterizing the photophysical properties of MDAP²⁺.

Step-by-Step Protocol for Spectroscopic Measurements

-

Sample Preparation:

-

Prepare a stock solution of the purified N,N'-Dimethyl-2,7-diazapyrenium salt in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or water).

-

For absorption measurements, prepare a series of dilutions to determine the molar extinction coefficient using the Beer-Lambert law. The absorbance should ideally be in the range of 0.1 to 1.0.

-

For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Instrumentation and Measurement:

-

Absorption: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over the desired wavelength range, typically from 200 to 600 nm. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Emission: Use a calibrated spectrofluorometer. Excite the sample at a wavelength corresponding to an absorption maximum. Record the emission spectrum, ensuring to scan a wavelength range that captures the entire emission profile. Correct the spectra for instrument response.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the MDAP²⁺ salt. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard, though its suitability depends on the specific emission wavelength of the sample.

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1.

-

Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Caption: A comprehensive workflow for the spectroscopic characterization of MDAP²⁺.

Applications in Research and Drug Development

The unique spectral properties of N,N'-Dimethyl-2,7-diazapyrenium dications make them valuable tools in various scientific disciplines.

-

Fluorescent Probes: Their sensitivity to the local environment and high fluorescence potential make them suitable as fluorescent probes for sensing and imaging.

-

DNA Intercalators: The dicationic nature of MDAP²⁺ facilitates its binding to the negatively charged phosphate backbone of DNA, with the planar aromatic core intercalating between the base pairs. This interaction can be monitored by changes in the absorption and emission spectra, providing insights into DNA structure and dynamics.[1]

-

Molecular Electronics: The redox-switchable fluorescence of the MDAP²⁺/MDAP⁰ system is of interest for the development of molecular switches and logic gates.

-

Drug Development: As DNA intercalators, diazapyrenium derivatives have been investigated for their potential as anticancer agents. Understanding their photophysical properties is crucial for developing photodynamic therapy agents, where light is used to activate a drug to kill cancer cells.

Conclusion and Future Outlook

N,N'-Dimethyl-2,7-diazapyrenium dications are a class of fluorophores with a rich and tunable photophysical profile. Their dicationic nature, high fluorescence potential, and redox-switchable properties offer a versatile platform for a wide range of applications. This guide has provided a foundational understanding of their absorption and emission spectra, coupled with practical experimental protocols for their synthesis and characterization. As research in this area continues, a more comprehensive understanding of the structure-property relationships will undoubtedly lead to the rational design of new and improved diazapyrenium-based materials for advanced applications in sensing, imaging, and medicine.

References

-

Miyake, T., et al. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(25), 13877-13881. [Link][3]

-

Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link][2][4]

-

Piantanida, I., et al. (2000). 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. Journal of the Chemical Society, Perkin Transactions 2, (2), 375-383. [Link]

-

Sun, J., et al. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link][5]

-

Zyryanov, G. V., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Reviews, 89(7), 735-752. [Link][1]

Sources

- 1. Spectral deep learning for prediction and prospective validation of functional groups - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]

- 3. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Redox Potential of N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N'-Dimethyl-2,7-diazapyrenium as a Redox-Active Scaffold

N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) salts are a fascinating class of organic molecules that have garnered significant attention for their unique electronic and photophysical properties.[1] As dicationic, π-electron deficient systems, they serve as potent electron acceptors, a characteristic that underpins their utility in a diverse range of applications, from molecular electronics to biological sensing.[2][3] The difluoroborate salt of DMDAP, in particular, offers a stable and soluble platform for harnessing these properties. This guide provides a comprehensive exploration of the redox potential of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, detailing its electrochemical behavior, the methodologies for its characterization, and the implications of its redox activity.

The core of DMDAP's functionality lies in its ability to undergo reversible one-electron reduction steps, a property it shares with the well-known viologen family of compounds. However, the extended aromatic system of the diazapyrene core imparts distinct characteristics, including altered redox potentials and unique photophysical responses upon reduction. Understanding and precisely quantifying the redox potential is paramount for designing and implementing DMDAP in advanced applications.

The Redox Chemistry of N,N'-Dimethyl-2,7-diazapyrenium

The N,N'-Dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) is the starting point for its rich redox chemistry. This species can sequentially accept two electrons, leading to the formation of a radical cation (DMDAP•⁺) and a neutral species (DMDAP⁰). This process is central to its function in various applications.

A crucial aspect of the two-electron reduction of DMDAP²⁺ is the formation of N,N'-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰), which is a 16π antiaromatic system. This transformation from an aromatic dication to an antiaromatic neutral species is accompanied by significant changes in the molecule's electronic structure and absorption spectrum.

The dicationic nature of DMDAP salts significantly enhances their electron affinity compared to their neutral diazapyrene counterparts. This is reflected in a substantial positive shift in their reduction potentials, making them more powerful oxidizing agents.

Quantifying the Redox Potential: A Methodological Deep Dive

The primary technique for elucidating the redox potential of this compound is cyclic voltammetry (CV) . This powerful electrochemical method allows for the determination of reduction and oxidation potentials and provides insights into the reversibility and kinetics of electron transfer processes.

Experimental Protocol for Cyclic Voltammetry of DMDAP Difluoroborate

This protocol outlines the key steps and considerations for obtaining reliable and reproducible cyclic voltammograms of DMDAP difluoroborate.

1. Materials and Reagents:

- This compound

- Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane)

- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

- Working electrode (e.g., glassy carbon, platinum)

- Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

- Counter electrode (e.g., platinum wire)

- Inert gas (e.g., argon, nitrogen) for deoxygenation

2. Preparation of the Electrochemical Cell:

- Thoroughly clean all glassware and electrodes.

- Prepare a solution of the supporting electrolyte in the chosen solvent.

- Dissolve a known concentration of this compound in the electrolyte solution.

- Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode.

- Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

3. Instrumental Setup and Data Acquisition:

- Connect the electrodes to a potentiostat.

- Set the initial and final potentials to scan a range that encompasses the expected redox events of DMDAP.

- Define the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to assess the reversibility of the redox processes.

- Initiate the potential scan and record the resulting current as a function of the applied potential.

4. Data Analysis and Interpretation:

- Identify the cathodic (reduction) and anodic (oxidation) peaks in the cyclic voltammogram.

- Determine the peak potentials (Epc and Epa).

- Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes. This value provides an approximation of the standard redox potential.

- The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25°C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer.

Causality in Experimental Choices:

-

Choice of Solvent and Electrolyte: The solvent and supporting electrolyte are critical as they define the electrochemical window and can influence the solvation of the redox species, thereby affecting the measured potentials. Anhydrous conditions are crucial to prevent side reactions involving water.

-

Deoxygenation: The removal of dissolved oxygen is essential because it can be electrochemically reduced and interfere with the measurement of the analyte's redox potentials.

-

Three-Electrode Setup: This configuration is standard in voltammetry. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.

Redox Potential Data and Discussion

| Redox Process | First Reduction (E¹red) | Second Reduction (E²red) |

| Potential (V vs. reference) | -1.01 | -1.34 |

Table 1: Reduction potentials of a dicationic N,N'-dimethyl-2,7-diazapyrenium derivative.[2]

These values, significantly more positive than those of the corresponding neutral diazapyrene, highlight the potent electron-accepting nature of the dicationic core.[2] The difluoroborate counter-ion is not expected to significantly alter these redox potentials, as its primary role is to provide charge balance and stability to the cationic diazapyrenium core.

Visualizing the Redox Process

The sequential one-electron reductions of the N,N'-Dimethyl-2,7-diazapyrenium dication can be visualized as follows:

Experimental Workflow for Redox Potential Determination

The overall workflow for determining the redox potential of this compound is a systematic process that ensures accuracy and reproducibility.

Applications and Future Directions

The well-defined redox behavior of this compound makes it a compelling candidate for a variety of applications:

-

Molecular Electronics: Its ability to accept electrons and its stable reduced states make it suitable for use as an n-type semiconductor material.

-

Redox-Responsive Systems: The distinct changes in optical and electronic properties upon reduction can be harnessed in the development of chemical sensors and molecular switches.

-

Biological Probes: The interaction of the dicationic core with biomolecules like DNA, coupled with its redox activity, opens avenues for the design of novel electrochemical biosensors.[4]

-

Catalysis: DMDAP derivatives can act as electron transfer mediators in catalytic cycles.

Future research will likely focus on fine-tuning the redox potential of the diazapyrenium core through chemical modification. The introduction of electron-donating or -withdrawing groups on the aromatic scaffold can be expected to shift the reduction potentials, allowing for the rational design of molecules with tailored electronic properties for specific applications.

Conclusion

This compound is a redox-active compound with significant potential across various scientific disciplines. Its dicationic nature results in a high electron affinity, leading to accessible and reversible reduction processes. The determination of its redox potential through cyclic voltammetry is a fundamental step in characterizing its electronic properties and unlocking its full potential in advanced materials and technologies. The insights provided in this guide offer a solid foundation for researchers and scientists working with this promising class of molecules.

References

-

Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]

-

Lambert, C., et al. (2004). Dications of fluorenylidenes. The relationship between redox potentials and antiaromaticity for meta- and para-substituted diphenylmethylidenefluorenes. The Journal of Organic Chemistry, 69(18), 6011-6021. [Link]

-

ResearchGate. Redox Potentials of the Complexes Used in the Present Study. [Link]

-

ResearchGate. a) Synthesis of N,N′-dimethyl‐2,7‐diazapyrenium dications. b) Reduction... [Link]

-

Bryantsev, V. S., et al. (2019). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Minerals, 9(11), 693. [Link]

-

Yen, C.-H., et al. (2009). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

-

Sato, A., et al. (2018). Tuning the Ground- and Excited-State Redox Potentials of Octahedral Hexanuclear Rhenium(III) Complexes by the Combination of Terminal Halide and N-Heteroaromatic Ligands. Inorganic Chemistry, 57(21), 13546-13556. [Link]

-

Piech, R., et al. (2023). Kinetics and Mechanism of In(III) Ions Electroreduction on Cyclically Renewable Liquid Silver Amalgam Film Electrode: Significance of the Active Complexes of In(III)—Acetazolamide. International Journal of Molecular Sciences, 24(7), 6178. [Link]

-

Al-Ghamdi, A. A., et al. (2021). Electrostatic Investigation of 4-Dicyanomethylene-2,6-dimethyl-4H-pyran (DDP) Dye with Amide Derivatives in Water. ACS Omega, 6(31), 20485-20494. [Link]

Sources

N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate: A Technical Guide to a Versatile Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP difluoroborate), a versatile and highly sensitive redox indicator. The document delineates the synthesis, electrochemical properties, and spectroscopic characteristics of DMDAP difluoroborate. Furthermore, it offers detailed, field-proven protocols for its application in monitoring redox states in both biochemical assays and living cells. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful tool in their scientific endeavors, from fundamental research to drug development.

Introduction: The Need for Robust Redox Indicators

The cellular redox environment is a dynamically regulated network crucial for a myriad of physiological processes, including signal transduction, metabolism, and cell fate decisions. Aberrations in redox homeostasis are implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. Consequently, the ability to accurately monitor and quantify cellular redox states is of paramount importance in both basic and translational research.

N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) difluoroborate has emerged as a potent redox indicator due to its unique electrochemical and photophysical properties. As a dicationic dye, it exhibits excellent water solubility and distinct spectroscopic signatures that change predictably with its redox state.[1] This guide provides a comprehensive overview of DMDAP difluoroborate, from its molecular-level characteristics to its practical application as a redox-sensitive probe.

Core Principles: The Chemistry of a Redox Switch

The functionality of DMDAP as a redox indicator is rooted in its ability to undergo a reversible two-electron reduction.[1][2] The dicationic form (DMDAP²⁺) is the oxidized state, which upon accepting two electrons, is converted to the neutral, dihydro-form (DMDAP⁰).[1][2] This transformation induces a dramatic change in the molecule's electronic structure, leading to significant alterations in its absorption and fluorescence properties.

This redox-dependent transformation is the cornerstone of its application as an indicator. The ratio of the oxidized to the reduced form can be quantified spectroscopically, providing a direct measure of the ambient redox potential.

Electrochemical Properties

The redox behavior of DMDAP has been characterized by cyclic voltammetry. While the precise redox potential for the difluoroborate salt is not extensively reported, studies on the closely related 1,3,6,8-tetraaryl-N,N′-dimethyl-2,7-diazapyrenium dication (35b²⁺) provide valuable insights. This derivative exhibits two distinct reduction potentials at Ered¹ = -1.01 V and Ered² = -1.34 V versus a saturated calomel electrode (SCE).[1] These low reduction potentials indicate a high electron affinity of the diazapyrenium core, making it sensitive to changes in the cellular redox environment.[1]

Synthesis of this compound

The synthesis of DMDAP difluoroborate is a multi-step process that begins with commercially available precursors. The following protocol is adapted from established methods for the synthesis of related diazapyrenium salts.[2][3]

Synthesis of 2,7-Diazapyrene

The precursor, 2,7-diazapyrene, can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[2] This involves the formation of the corresponding diimide, followed by reduction and subsequent oxidation to yield the diazapyrene core.[2]

Quaternization and Anion Exchange

The final steps involve the N-methylation of 2,7-diazapyrene and a subsequent anion exchange to yield the difluoroborate salt.

Experimental Protocol: Synthesis of this compound

-

N-Methylation:

-

In a round-bottom flask, dissolve 2,7-diazapyrene (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

Add iodomethane (4.0 mmol) to the solution.

-

Reflux the mixture for 3 hours with constant stirring.

-

Cool the reaction mixture to room temperature. A red solid will precipitate.

-

Isolate the red solid by filtration and wash with diethyl ether (3 x 10 mL). This solid is the diiodide salt of DMDAP.

-

-

Anion Exchange:

-

Dissolve the crude N,N'-Dimethyl-2,7-diazapyrenium diiodide in deionized water (50 mL).

-

Prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄).

-

Add the sodium tetrafluoroborate solution dropwise to the DMDAP diiodide solution until no further precipitation is observed.

-

Isolate the resulting red precipitate (this compound) by filtration.

-

Wash the solid with deionized water and dry under vacuum.

-

This protocol is adapted from the synthesis of the hexafluorophosphate salt and may require optimization for the difluoroborate salt.[3]

Spectroscopic Properties and Redox Sensing Mechanism

The utility of DMDAP difluoroborate as a redox indicator stems from the distinct spectroscopic properties of its oxidized (DMDAP²⁺) and reduced (DMDAP⁰) forms.

| Form | Key Spectroscopic Features |

| Oxidized (DMDAP²⁺) | Intense absorption in the visible range. Strong fluorescence emission.[2] |

| Reduced (DMDAP⁰) | Broad absorption band extending into the near-infrared region (up to 1200 nm).[2] Quenched or significantly shifted fluorescence. |

This significant shift in the absorption spectrum upon reduction allows for ratiometric analysis, where the ratio of absorbance at two different wavelengths can be used to determine the proportion of the oxidized and reduced forms, and thus the redox potential of the environment.

Caption: Redox-dependent transformation of DMDAP.

Application as a Redox Indicator: Experimental Protocols

The following protocols provide a framework for utilizing DMDAP difluoroborate as a redox indicator in both cell-free and cellular systems.

Spectrophotometric Redox Titration (Cell-Free System)

This protocol describes a method for determining the redox potential of a sample using DMDAP difluoroborate as an indicator.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable buffer)

-

Sample of interest

-

A suitable titrant (e.g., a reducing or oxidizing agent of known concentration)

-

Spectrophotometer

Procedure:

-

To a cuvette, add the sample solution and a known concentration of DMDAP difluoroborate (final concentration typically in the low micromolar range).

-

Record the initial absorption spectrum of the solution.

-

Incrementally add the titrant to the cuvette.

-

After each addition, mix thoroughly and record the absorption spectrum.

-

Monitor the change in absorbance at a wavelength corresponding to the reduced form of DMDAP (in the near-infrared region) and a wavelength where the oxidized form absorbs.

-

The endpoint of the titration is reached when there is a sharp change in the ratio of the absorbances, indicating a complete change in the redox state of the indicator.[4]

Monitoring Cellular Redox State

This protocol provides a general guideline for using DMDAP difluoroborate to monitor changes in the intracellular redox environment of cultured cells.

Caption: Workflow for cellular redox analysis with DMDAP.

Materials:

-

Cultured cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format for microscopy or plate reader analysis (e.g., glass-bottom dishes or 96-well plates).

-

Probe Loading:

-

Prepare a working solution of DMDAP difluoroborate in cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 1-10 µM.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the DMDAP-containing medium to the cells and incubate for 30-60 minutes at 37°C.